Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Physicochemical profiling Solubility LogD

Address solubility/hERG liability in lead series without scaffold hopping complexity. The 5-oxa-8-azaspiro[3.5]nonane core reduces basicity (ΔpKₐ ≈ -1.6) and boosts solubility up to 83-fold versus gem-dimethyl analogues. This cis-hydroxymethyl Boc-protected building block enables: - Orthogonal amine deprotection for late-stage diversification. - Pre-installed exit vector for parallel library synthesis. - Direct bioisosteric replacement in kinase or FAAH inhibitor programs. Supplied with Certificate of Analysis; worldwide B2B shipping in research quantities.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B13921199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)CO
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-4-5-17-13(9-14)6-10(7-13)8-15/h10,15H,4-9H2,1-3H3
InChIKeyMRXBNAXGEJADCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-Hydroxymethyl Oxa-Azaspiro Nonane Building Block


Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2725791‑12‑6) belongs to the class of spirocyclic oxetane‑containing building blocks in which an oxetane oxygen and a Boc‑protected nitrogen are embedded in a rigid spiro[3.5]nonane framework . The compound carries a cis‑configured hydroxymethyl substituent at the 2‑position of the cyclobutane ring, providing a reactive handle for further derivatisation while the Boc group allows selective, orthogonal deprotection of the amine . Its computed XLogP3 of 0.7, topological polar surface area of 59 Ų, and molecular weight of 257.33 g mol⁻¹ place it in a physicochemical space that is attractive for lead‑like and fragment‑based approaches .

Why Morpholine or Unfunctionalised Analogues Cannot Substitute


Although the 5‑oxa‑8‑azaspiro[3.5]nonane core is a topological isostere of morpholine , its physicochemical and pharmacological profile diverges sharply from that of simple morpholine or other unfunctionalised spiro analogues. Insertion of the oxetane oxygen into the scaffold markedly lowers basicity (ΔpKₐ ≈ −1 to −3 units vs. the parent saturated amine) and dramatically increases aqueous solubility while keeping lipophilicity in a drug‑like range . The cis‑hydroxymethyl group further expands the synthetic versatility of the building block, enabling regio‑ and stereochemically defined linkage to diverse pharmacophores—a feature absent from the bare spirocyclic core or from N‑Boc‑morpholine. Likewise, spirocyclic cores that were not functionalised with a cis‑hydroxymethyl handle, such as tert‑butyl 5‑oxa‑8‑azaspiro[3.5]nonane‑8‑carboxylate (CAS 2624134‑91‑2), lack the orthogonal exit vector that is critical for parallel library synthesis and structure‑activity relationship (SAR) exploration . Consequently, generic substitution with a morpholine, a piperidine‑containing spirocycle, or a non‑hydroxymethyl analogue would forfeit the solubility, basicity, and synthetic‑utility advantages that differentiate this specific building block.

Product-Specific Quantitative Evidence Guide


Solubility and Lipophilicity vs. gem-Dimethyl Bioisosteres

The oxetane‑containing spirocyclic amines exhibit dramatically higher aqueous solubility and lower lipophilicity than their gem‑dimethyl and carbonyl counterparts. For the spirooxetane model compound 2 (a direct structural analogue of the target scaffold), the intrinsic solubility is 24 000 μg mL⁻¹, versus only 290 μg mL⁻¹ for the gem‑dimethyl analogue 17—an 83‑fold improvement . Concurrently, the log D₇.₄ of oxetane 2 is 0.5, compared with 0.8 for gem‑dimethyl 17, reflecting a meaningful reduction in lipophilicity that is expected to translate into lower non‑specific binding and improved developability . This class‑level differential is directly transferable to tert‑butyl cis‑2‑(hydroxymethyl)‑5‑oxa‑8‑azaspiro[3.5]nonane‑8‑carboxylate, which shares the same oxetane‑spiro architecture.

Physicochemical profiling Solubility LogD

Basicity Modulation and hERG Safety Advantage

Introduction of the oxetane oxygen into the spirocyclic framework significantly attenuates amine basicity. For oxetane‑spiro compound 2, the measured pKₐ is 8.0, compared with 9.6 for the analogous gem‑dimethyl compound 17 . This 1.6‑unit reduction in basicity moderates the proportion of positively charged species at physiological pH, reducing Iᵣₖ blockage and the associated risk of hERG‑mediated cardiotoxicity—a well‑documented liability of highly basic amines . The target compound, tert‑butyl cis‑2‑(hydroxymethyl)‑5‑oxa‑8‑azaspiro[3.5]nonane‑8‑carboxylate, contains the same oxetane‑amine motif and is therefore expected to exhibit a similarly favourable pKₐ profile.

Basicity pKₐ hERG liability

Chemical and Metabolic Stability vs. Carbonyl Analogues

Spirocyclic oxetanes are chemically robust, with no degradation observed after 2 h at 37 °C across a pH range of 1–10 . In contrast, the carbonyl‑containing spirocycles (the keto‑amine analogues) are chemically and metabolically labile: the carbonyl group is susceptible to enzymatic reduction and to epimerisation of adjacent stereogenic centres, limiting their utility in drug discovery . The target compound capitalises on an oxetane rather than a carbonyl linkage, ensuring superior chemical integrity and resistance to metabolic inactivation during in‑vitro and in‑vivo studies.

Chemical stability Metabolic stability Oxetane

Synthetic Utility of the cis-Hydroxymethyl Handle

The cis‑hydroxymethyl group at the 2‑position of the cyclobutane ring enables chemoselective reactions—such as esterification, etherification, oxidation to aldehyde or carboxylic acid, and Mitsunobu coupling—that are not accessible with the non‑functionalised parent scaffold tert‑butyl 5‑oxa‑8‑azaspiro[3.5]nonane‑8‑carboxylate (CAS 2624134‑91‑2) . This functional handle allows rapid diversification of the spirocyclic core without interfering with the Boc‑protected amine, facilitating parallel library synthesis and SAR exploration. By contrast, the analogous tert‑butyl 2‑oxo‑5‑oxa‑8‑azaspiro[3.5]nonane‑8‑carboxylate (CAS 1250999‑73‑5) offers only a ketone moiety, which is less versatile for orthogonal functionalisation .

Synthetic versatility Hydroxymethyl handle Scaffold functionalisation

cis-Stereochemistry for Defined Molecular Recognition

The compound is specifically supplied as the cis (rel‑(2R,4R)) isomer with respect to the hydroxymethyl substituent on the cyclobutane ring . In spirocyclic systems, the relative stereochemistry of substituents can profoundly influence the three‑dimensional presentation of functional groups, thereby altering binding affinity and selectivity for biological targets. While direct comparative affinity data for the cis vs. trans isomers of this specific compound are not publicly available, literature on related spirocyclic scaffolds demonstrates that cis/trans stereochemistry can result in >10‑fold differences in target potency . Procuring the stereochemically defined cis isomer ensures batch‑to‑batch consistency in SAR studies and eliminates the confounding effect of stereochemical mixtures.

Stereochemistry cis‑isomer Molecular recognition

Validated Scaffold for FAAH Inhibitor Development

The 5‑oxa‑8‑azaspiro[3.5]nonane core is structurally related to the 1‑oxa‑8‑azaspiro[4.5]decane scaffold, which was identified as one of two privileged spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, with lead compounds achieving kᵢₙₐ𝒸ₜ/Kᵢ values exceeding 1500 M⁻¹ s⁻¹ . This potency level clearly distinguished the oxa‑azaspiro series from other spirocyclic cores evaluated in the same study . While the target compound itself is a protected building block and not a direct FAAH inhibitor, its core structure maps onto a validated pharmacophore for this therapeutically relevant target, providing a derisked starting point for medicinal chemistry programmes aimed at pain, anxiety, and movement disorders.

FAAH inhibition Lead scaffold Pain

High-Value Application Scenarios


FAAH-Targeted Library Synthesis

The validated FAAH pharmacophore of the oxa‑azaspiro class makes this building block an ideal starting material for synthesising focused libraries of FAAH inhibitors. The cis‑hydroxymethyl handle enables parallel diversification through ester or ether formation, while the Boc‑protected amine can be deprotected and coupled to diverse carboxylic acids or sulfonyl chlorides. This orthogonal reactivity allows efficient exploration of the SAR around the spirocyclic core, accelerating the identification of development candidates for pain, anxiety, or movement‑disorder indications .

Bioisosteric Replacement for Morpholine

When a morpholine or piperidine substructure in a lead series presents solubility or hERG‑liability concerns, the 5‑oxa‑8‑azaspiro[3.5]nonane scaffold offers a direct bioisosteric replacement that reduces basicity (ΔpKₐ ≈ −1.6) and boosts solubility by up to 83‑fold relative to gem‑dimethyl analogues . The target compound, with its pre‑installed cis‑hydroxymethyl and Boc protecting groups, can be directly incorporated into a synthetic sequence, minimising the number of steps required to evaluate the bioisostere in the context of the lead series .

Fragment-Based Drug Discovery

With a molecular weight of 257 Da, a computed XLogP3 of 0.7, and a topological polar surface area of 59 Ų , the compound resides in the physicochemical space preferred for fragment libraries. Its rigid spirocyclic framework provides high three‑dimensionality, while the Boc‑amine and cis‑hydroxymethyl groups offer two distinct vectors for fragment elaboration. The high aqueous solubility predicted by the oxetane‑spiro class ensures that the fragment remains in solution at the concentrations typically employed in fragment screening (≥1 mM), reducing the risk of false negatives due to precipitation.

Kinase Inhibitor Scaffold Construction

Spirocyclic azetidine‑ and oxetane‑containing building blocks are increasingly employed in kinase inhibitor design to impart conformational constraint and improve selectivity . The target compound provides a rigid, functionally differentiated core that can be elaborated into ATP‑competitive or allosteric kinase inhibitors. The cis stereochemistry ensures a reproducible exit‑vector geometry, which is critical for achieving consistent binding poses across a series of analogues . The Boc group facilitates late‑stage diversification after the spirocyclic core has been installed in the inhibitor scaffold.

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